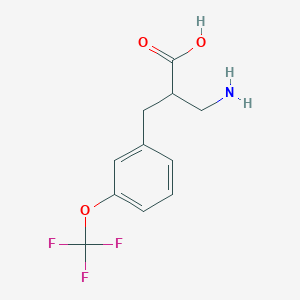
2-Aminomethyl-3-(3-trifluoromethoxy-phenyl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminomethyl-3-(3-trifluoromethoxy-phenyl)-propionic acid is a compound of significant interest in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group, a trifluoromethoxy-phenyl group, and a propionic acid moiety. Its unique structure imparts specific chemical and physical properties that make it valuable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminomethyl-3-(3-trifluoromethoxy-phenyl)-propionic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Aminomethyl-3-(3-Trifluormethoxy-phenyl)-propionsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.
Reduktion: Dies beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Reagenzien wie Halogene oder Nukleophile werden häufig unter bestimmten Bedingungen verwendet, um Substitutionsreaktionen zu erreichen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
2-Aminomethyl-3-(3-Trifluormethoxy-phenyl)-propionsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Bildung komplexer Moleküle.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Die Forschung erforscht ihre potenziellen therapeutischen Anwendungen, einschließlich ihrer Rolle als Vorläufer für die Arzneimittelentwicklung.
Industrie: Sie wird zur Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.
5. Wirkmechanismus
Der Mechanismus, durch den 2-Aminomethyl-3-(3-Trifluormethoxy-phenyl)-propionsäure ihre Wirkungen ausübt, beinhaltet ihre Wechselwirkung mit molekularen Zielstrukturen und -wegen. Die spezifischen Wege hängen vom Kontext ihrer Anwendung ab, wie z. B. ihrer Rolle in biologischen Systemen oder chemischen Reaktionen. Detaillierte Studien sind erforderlich, um die genauen Mechanismen zu klären, die beteiligt sind.
Ähnliche Verbindungen:
4-(Trifluormethoxy)phenylboronsäure: Diese Verbindung teilt die Trifluormethoxy-Phenylgruppe und wird in ähnlichen synthetischen Anwendungen verwendet.
Phenylpropionsäurederivate: Diese Verbindungen haben strukturelle Ähnlichkeiten und werden in verschiedenen chemischen und biologischen Studien verwendet.
Einzigartigkeit: 2-Aminomethyl-3-(3-Trifluormethoxy-phenyl)-propionsäure ist aufgrund ihrer spezifischen Kombination von funktionellen Gruppen einzigartig, die ihr besondere chemische Eigenschaften und Reaktivität verleiht. Diese Einzigartigkeit macht sie für spezialisierte Anwendungen in Forschung und Industrie wertvoll.
Wirkmechanismus
The mechanism by which 2-Aminomethyl-3-(3-trifluoromethoxy-phenyl)-propionic acid exerts its effects involves its interaction with molecular targets and pathways. The specific pathways depend on the context of its application, such as its role in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethoxy)phenylboronic acid: This compound shares the trifluoromethoxy-phenyl group and is used in similar synthetic applications.
Phenylpropionic acid derivatives: These compounds have structural similarities and are used in various chemical and biological studies.
Uniqueness: 2-Aminomethyl-3-(3-trifluoromethoxy-phenyl)-propionic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3-[3-(trifluoromethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)18-9-3-1-2-7(5-9)4-8(6-15)10(16)17/h1-3,5,8H,4,6,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQLAUJNHCGALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(CN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,2-Dichloro-3-[2-(methanesulfinyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12610608.png)
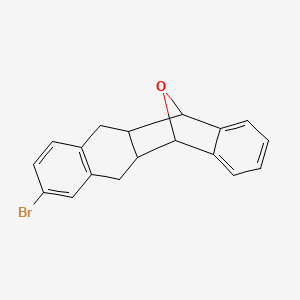
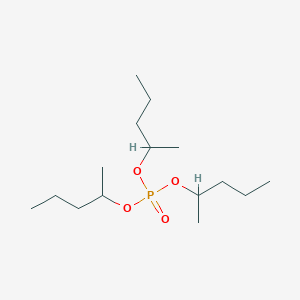
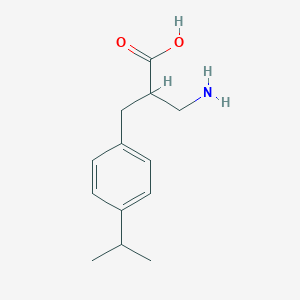
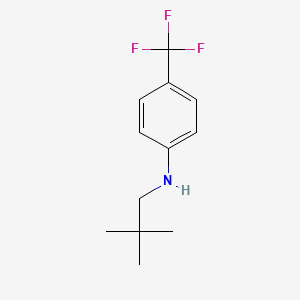
![2,2'-Sulfanediylbis{5-[(2,4,6-trimethylphenyl)sulfanyl]thiophene}](/img/structure/B12610649.png)
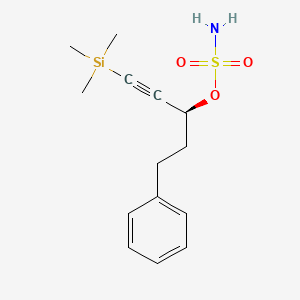
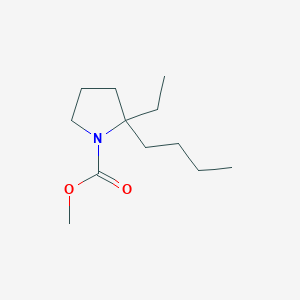
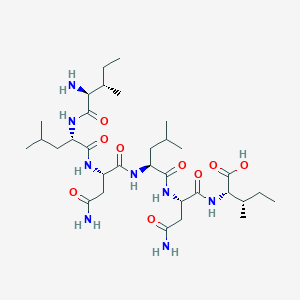
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-](/img/structure/B12610669.png)
![5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione](/img/structure/B12610675.png)
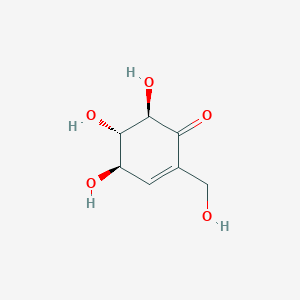
![1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol](/img/structure/B12610685.png)

